1H-Pyrrolo[2,3-b]pyridine-3-ethanol
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-ethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an ethanol group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group typically yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
1H-Pyrrolo[3,4-c]pyridines: Another class of compounds with a different ring fusion pattern.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol is unique due to its specific ring fusion and the presence of the ethanol group, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELAFNGGZMCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCO)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-76-3 | |
Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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